
2-(2,2-Dimetilpropil)pirimidin-4-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
Estudios han destacado los efectos antiinflamatorios de los derivados de pirimidina, incluyendo 2-(2,2-Dimetilpropil)pirimidin-4-amina. Estos compuestos inhiben mediadores inflamatorios clave como la prostaglandina E₂, la sintasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB y ciertas interleucinas. Su capacidad para modular estas vías los convierte en candidatos prometedores para el manejo de condiciones inflamatorias .
Estudios Bioquímicos
Los investigadores emplean derivados de pirimidina para estudiar procesos biológicos. Investigan la inhibición enzimática, las interacciones con los receptores y las vías metabólicas. La estructura única del compuesto les permite sondear objetivos bioquímicos específicos.
En resumen, This compound promete aplicaciones en el desarrollo de fármacos, la terapia antiinflamatoria, las aplicaciones antibacterianas/virales, la ciencia de materiales, los agroquímicos y la investigación bioquímica. Sus propiedades multifacéticas lo convierten en un tema intrigante para las investigaciones científicas en curso . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with specific proteins or enzymes in the causative organisms of diseases like sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .
Mode of Action
Pyrimidines, in general, are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to inhibit the activities of certain enzymes or proteins in the causative organisms of diseases like sleeping sickness and malaria . This inhibition disrupts the normal functioning of these organisms, leading to their death.
Pharmacokinetics
Similar compounds, such as certain 2-aminopyrimidine derivatives, have been found to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities . This suggests that these compounds can kill or inhibit the growth of the causative organisms of diseases like sleeping sickness and malaria.
Análisis Bioquímico
Biochemical Properties
2-(2,2-Dimethylpropyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound exhibits high inhibitory activity against PLK4, with an IC50 value of 0.0067 μM . This interaction is crucial for maintaining genome integrity and has implications for cancer research.
Cellular Effects
The effects of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by inhibiting PLK4, leading to disruptions in centriole duplication and cell cycle progression . This inhibition can result in antiproliferative activity against cancer cells, particularly breast cancer cells . Additionally, the compound affects cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-(2,2-Dimethylpropyl)pyrimidin-4-amine exerts its effects through binding interactions with PLK4. This binding inhibits the enzyme’s activity, preventing centriole duplication and leading to cell cycle arrest . The compound’s high plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min) further enhance its efficacy
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine have been observed to change over time. The compound demonstrates good stability, with minimal degradation over extended periods . Long-term studies have shown sustained antiproliferative effects on cancer cells, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-(2,2-Dimethylpropyl)pyrimidin-4-amine is involved in several metabolic pathways, primarily through its interactions with enzymes such as PLK4 . The compound’s metabolism is characterized by its stability and low risk of drug-drug interactions . These properties contribute to its potential as a safe and effective therapeutic agent.
Transport and Distribution
Within cells and tissues, 2-(2,2-Dimethylpropyl)pyrimidin-4-amine is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization to target sites . The compound’s lipophilic nature enhances its ability to cross cell membranes and accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications . This localization is essential for its activity and function, particularly in inhibiting PLK4 and affecting cell cycle progression .
Propiedades
IUPAC Name |
2-(2,2-dimethylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)6-8-11-5-4-7(10)12-8/h4-5H,6H2,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVQPOYLOCIUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
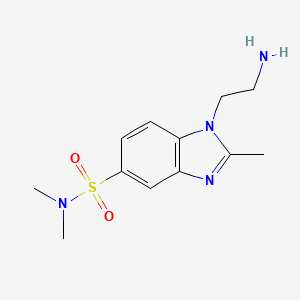
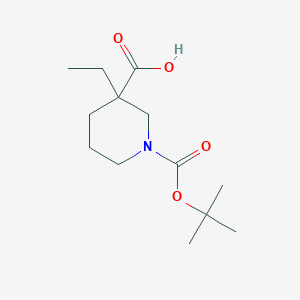
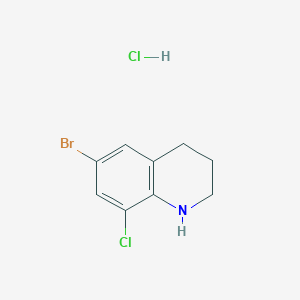
![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)
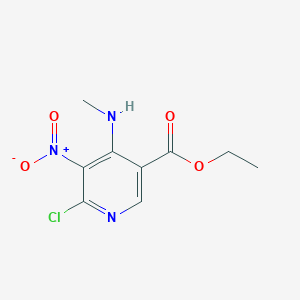
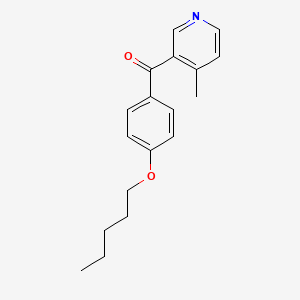

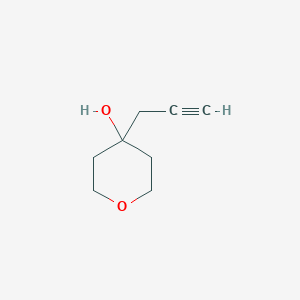
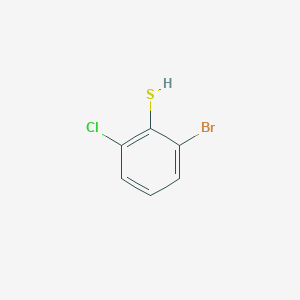
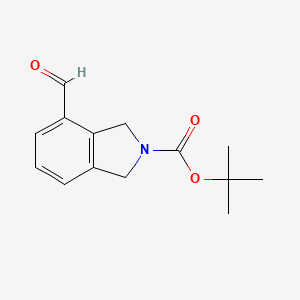

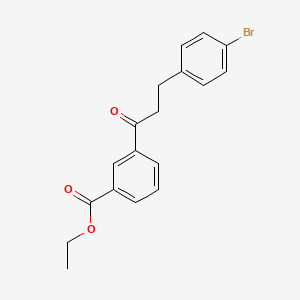
![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)
